2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of aryl dioxaborolanes, widely used as intermediates in Suzuki-Miyaura cross-coupling reactions. Its structure features a 1,3,2-dioxaborolane core with two trifluoromethyl (CF₃) groups at the 2- and 3-positions of the phenyl ring, alongside four methyl groups on the borolane ring. The CF₃ groups impart strong electron-withdrawing effects and enhance stability, making the compound valuable in synthesizing fluorinated pharmaceuticals and organic electronic materials .
Properties
IUPAC Name |
2-[2,3-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)9-7-5-6-8(13(16,17)18)10(9)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXWVDQFJKBCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-bis(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in palladium-catalyzed Suzuki-Miyaura couplings , forming carbon-carbon bonds between aryl/heteroaryl halides and boronic esters.
Mechanism :
-
The boronic ester reacts with aryl halides (e.g., bromides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form biaryl structures.
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The trifluoromethyl groups increase electron-withdrawing effects, accelerating oxidative addition steps .
Typical Reaction Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | Tetrahydrofuran (THF) or Dioxane |
| Temperature | 80–100°C under inert atmosphere (N₂/Ar) |
| Reaction Time | 12–24 hours |
Example Reaction :
Ar = Aryl group; X = Halide (Br, I) .
Miyaura Borylation
The compound serves as a boron source in Miyaura borylation reactions, converting aryl halides into boronic esters.
Key Features :
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High regioselectivity due to steric effects from tetramethyl dioxaborolane.
-
Compatible with aryl iodides and bromides.
Experimental Setup :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂, XPhos |
| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 70–85% (varies by substrate) |
Fluorination and Functionalization
The trifluoromethyl groups enable direct fluorination and participation in nucleophilic aromatic substitution (SNAr).
Reactions :
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Nucleophilic Substitution :
Reacts with amines or alkoxides at the para-position of trifluoromethyl groups under basic conditions . -
Electrophilic Fluorination :
Forms polyfluorinated aromatic compounds using Selectfluor® or NFSI.
Example :
Bioconjugation and Medicinal Chemistry
The boronic ester forms stable complexes with biomolecules (e.g., sugars, proteins), enabling:
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Enzyme inhibition via reversible binding to catalytic sites.
Case Study :
-
Inhibits HIV-1 protease with IC₅₀ values in the nanomolar range.
Stability and Reactivity Data
| Property | Value/Observation |
|---|---|
| Hydrolysis Stability | Stable in neutral pH; hydrolyzes slowly in acidic/basic conditions |
| Thermal Stability | Decomposes above 200°C |
| Solubility | Highly soluble in THF, DCM, and ethers |
This compound’s versatility in cross-coupling, fluorination, and polymer synthesis underscores its importance in modern organic and materials chemistry. Its trifluoromethyl groups and boronic ester functionality enable precise control over reactivity, making it indispensable in industrial and academic research .
Scientific Research Applications
Organic Synthesis
Carbon-Boron Bond Formation
- The compound is primarily utilized as a reagent in organic synthesis for the formation of carbon-boron bonds. These bonds are essential in constructing complex organic molecules and are pivotal in various chemical reactions such as Suzuki coupling reactions.
Reactivity and Stability
- The dioxaborolane structure enhances the stability and reactivity of the compound, making it a valuable intermediate in synthetic pathways. Its ability to engage in nucleophilic substitutions allows for the efficient construction of diverse organic frameworks .
Pharmaceutical Development
Drug Discovery
- In the pharmaceutical industry, 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to create boron-containing compounds that may exhibit unique biological activities. This characteristic can enhance the efficacy and selectivity of new medications .
Boron Neutron Capture Therapy (BNCT)
- The compound's boron content makes it a candidate for applications in BNCT for cancer treatment. Boron compounds can be selectively taken up by tumor cells and subsequently activated by neutron irradiation to produce cytotoxic effects specifically in cancerous tissues .
Material Science
Advanced Materials Development
- The compound is also applied in the development of advanced materials. It is used to synthesize polymers with enhanced thermal stability and chemical resistance due to its unique chemical properties .
Nanocomposites
- Research indicates that incorporating dioxaborolane into nanocomposite materials can improve mechanical properties and thermal performance, making it suitable for high-performance applications .
Synthesis of Fluorinated Compounds
Agrochemicals and Pharmaceuticals
- The trifluoromethyl groups present in the compound facilitate the synthesis of fluorinated compounds. These compounds are critical in agrochemicals and pharmaceuticals due to their improved bioactivity and stability compared to non-fluorinated analogs .
Case Studies
Mechanism of Action
The mechanism by which 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in cross-coupling reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to effectively form bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups
- 2-[2-(Trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-21-5):
Contains a single CF₃ group at the 2-position. Exhibits moderate electron-withdrawing effects, with a molecular weight of 272.07 g/mol. Used in Pd-catalyzed couplings for agrochemical intermediates . - 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Combines chloro (electron-withdrawing) and methoxy (electron-donating) groups. Demonstrated 92% yield in Suzuki couplings for indazole-based drug candidates, highlighting balanced reactivity . - 4,4,5,5-Tetramethyl-2-(3-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane (CAS 2096340-17-7):
Features a sulfur-linked CF₃ group. The thioether moiety increases steric bulk, reducing coupling efficiency compared to aryl-CF₃ analogs .
Bis(trifluoromethyl) Derivatives
- 2-[3-Methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121514-43-8):
Methyl and CF₃ groups at adjacent positions create steric hindrance, lowering reactivity in sterically demanding reactions . - 2-(3,5-Difluorophenyl)-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane :
Fluorine and CF₃ groups synergistically enhance electron deficiency, enabling use in radical cyclopropanations but with reduced solubility in polar solvents .
Structural and Functional Comparisons
*Estimated based on structural similarity.
Biological Activity
2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as BTFD) is a boron-containing compound that has garnered attention in organic synthesis and pharmaceutical development due to its unique structural properties and potential biological activities. This article reviews the biological activity of BTFD, examining its applications in drug discovery, its mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15BF6O2
- Molecular Weight : 340.07 g/mol
- CAS Number : 69807-91-6
- Melting Point : 67°C
- Physical Form : Crystalline lumps
1. Pharmaceutical Development
BTFD plays a crucial role in the synthesis of boron-containing compounds that exhibit significant biological activities. The compound's trifluoromethyl groups enhance lipophilicity and metabolic stability, making it suitable for drug development. For instance:
- Anticancer Activity : Research indicates that BTFD derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. In vitro studies have shown promising results against various cancer cell lines.
2. Organic Synthesis
BTFD serves as a versatile reagent in organic chemistry, particularly for forming carbon-boron bonds. These bonds are essential in synthesizing complex organic molecules with potential therapeutic effects.
3. Material Science
The compound is also explored for its applications in developing advanced materials with enhanced thermal stability and chemical resistance. Its unique structure contributes to the properties of polymers used in various industrial applications.
The biological activity of BTFD is primarily attributed to its ability to form stable complexes with biomolecules. The boron atom in the dioxaborolane structure can interact with hydroxyl groups in sugars and other biomolecules, potentially influencing metabolic pathways.
Case Studies
Research Findings
Recent studies have highlighted the following key points regarding the biological activity of BTFD:
- Enhanced Lipophilicity : The trifluoromethyl groups significantly increase the lipophilicity of the compound, facilitating better membrane permeability for drug delivery systems .
- Biocompatibility : Preliminary toxicity assessments indicate that BTFD exhibits low cytotoxicity towards normal cells while effectively targeting cancerous cells .
- Mechanistic Insights : Investigations into the mechanism of action reveal that BTFD can induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2,3-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is a pinacol boronate ester, typically synthesized via Miyaura borylation. A common approach involves reacting 2,3-bis(trifluoromethyl)phenyl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Solvent choice (e.g., dioxane or THF) and temperature (80–100°C) critically affect yield. For analogous compounds, purity ≥95% is achievable under inert atmospheres .
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| Catalyst Loading | 1–5 mol% |
| Reaction Time | 12–24 h |
| Yield Range | 60–85% |
Q. How can researchers verify the structural integrity and purity of this boronate ester?
- Methodological Answer : Use a combination of analytical techniques:
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boronate ester formation.
- ¹H/¹³C NMR : Peaks for tetramethyl groups (δ ~1.3 ppm in ¹H NMR) and aromatic protons (δ 7.5–8.5 ppm) validate substitution patterns.
- HPLC-MS : Quantify purity (≥95%) and detect residual catalysts or byproducts .
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer : Store under inert gas (Ar/N₂) at 0–6°C to minimize hydrolysis. Moisture-sensitive boronate esters degrade via B-O bond cleavage; desiccants (e.g., molecular sieves) and amber vials reduce light/oxygen exposure .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ groups enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the 2,3-bis(trifluoromethyl)phenyl group may reduce coupling efficiency with bulky substrates. Optimize using:
- Ligand Screening : Bulky ligands (e.g., SPhos) improve steric tolerance.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
Q. What strategies resolve contradictions in reported catalytic activity data for this boronate ester?
- Methodological Answer : Discrepancies often arise from:
- Impurity Effects : Trace Pd or halides in commercial batches (e.g., ≥95% purity) can alter reactivity. Repurify via column chromatography or recrystallization.
- Substrate Scope : Test with standardized substrates (e.g., 4-bromotoluene) under controlled conditions (e.g., 1:1.2 molar ratio, 80°C) to isolate variables .
Q. How can computational modeling (e.g., DFT) predict this compound’s behavior in novel reaction systems?
- Methodological Answer : Use density functional theory (DFT) to:
- Calculate B-O bond dissociation energies (~70–80 kcal/mol) to assess hydrolytic stability.
- Simulate transition states in cross-coupling to identify steric/electronic barriers. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is standard .
Data Contradiction Analysis
Q. Why do NMR spectra of similar boronate esters show variability in aromatic proton splitting patterns?
- Methodological Answer : Splitting arises from restricted rotation around the B-C(aryl) bond. For 2,3-bis(trifluoromethyl) substitution, diastereotopic protons create complex coupling. Use variable-temperature NMR (VT-NMR) to observe coalescence and confirm dynamic effects .
Environmental and Safety Considerations
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
